molecular formula C13H18N2O2 B2406602 N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopropanecarboxamide CAS No. 1286724-48-8

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopropanecarboxamide

Cat. No. B2406602
CAS RN: 1286724-48-8
M. Wt: 234.299
InChI Key: GTMXDXBBCAHRSI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopropanecarboxamide, also known as LY294, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

One area of research involves the synthesis of related cyclopropanecarboxamide derivatives, which are of interest due to their structural motifs common in bioactive molecules. For example, a study by Zhou et al. (2021) developed a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound with a similar cyclopropane carboxamide core, through multi-step nucleophilic substitution reactions (Zhou et al., 2021). This methodology could potentially be adapted for the synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopropanecarboxamide, highlighting the versatility of cyclopropane derivatives in chemical synthesis.

Potential Pharmacological Applications

Cyclopropanecarboxamide derivatives are also explored for their pharmacological properties. For instance, compounds such as Y-27632, which features a cyclohexanecarboxamide moiety similar to the cyclopropanecarboxamide in the compound of interest, have been studied for their inhibitory effects on Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK), indicating potential therapeutic applications in cardiovascular diseases and cancer (Ishizaki et al., 2000).

Imaging and Diagnostic Use

Furthermore, cyclopropanecarboxamide derivatives have been investigated as radioligands for positron emission tomography (PET) imaging. Gao et al. (2017) synthesized carbon-11-labeled isonicotinamides, including cyclopropanecarboxamide derivatives, as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, demonstrating the diagnostic potential of such compounds in neurodegenerative diseases (Gao et al., 2017).

properties

IUPAC Name

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-9-8-15(13(16)12-2-3-12)10-11-4-6-14-7-5-11/h4-7,12H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMXDXBBCAHRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)cyclopropanecarboxamide

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